2-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate
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Overview
Description
2-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of multiple isocyanate groups, which are highly reactive and can form strong bonds with various substrates. This compound is used in various industrial applications, particularly in the production of polymers and coatings.
Preparation Methods
The synthesis of 2-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate typically involves the reaction of 2-methylphenyl isocyanate with m-phenylene diisocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the desired product. Industrial production methods often involve the use of high-pressure reactors and precise temperature control to ensure the purity and yield of the compound.
Chemical Reactions Analysis
2-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the isocyanate groups to amine groups.
Substitution: The isocyanate groups can react with nucleophiles, such as alcohols and amines, to form urethanes and ureas, respectively.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are urea derivatives, amines, urethanes, and ureas.
Scientific Research Applications
2-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a cross-linking agent in the development of medical devices.
Industry: Widely used in the production of polyurethane foams, coatings, adhesives, and sealants due to its high reactivity and ability to form strong bonds.
Mechanism of Action
The mechanism of action of 2-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate involves the reaction of its isocyanate groups with nucleophiles. The isocyanate groups are highly electrophilic and readily react with nucleophilic groups, such as hydroxyl and amine groups, to form stable urethane and urea linkages. This reactivity is exploited in various applications, such as polymerization and cross-linking processes.
Comparison with Similar Compounds
2-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate can be compared with other similar compounds, such as:
2,4-diisocyanato-1-methylcyclohexane: This compound also contains multiple isocyanate groups and is used in similar applications, but it has a different structural framework.
2-ethylhexyl (5-isocyanato-2-methylphenyl)carbamate: Another compound with isocyanate functionality, used in various industrial applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties, making it suitable for specialized applications in polymer and material science.
Properties
CAS No. |
94213-36-2 |
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Molecular Formula |
C17H11N3O3 |
Molecular Weight |
305.29 g/mol |
IUPAC Name |
1,3-diisocyanato-2-[(5-isocyanato-2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H11N3O3/c1-12-5-6-14(18-9-21)7-13(12)8-15-16(19-10-22)3-2-4-17(15)20-11-23/h2-7H,8H2,1H3 |
InChI Key |
RYDGVOWJTFTKDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=O)CC2=C(C=CC=C2N=C=O)N=C=O |
Origin of Product |
United States |
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